rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide
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Overview
Description
rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide: is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a hydroxy group, a phenyl group, and a carboxamide group attached to an indene backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions using benzene or its derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, borane, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity. The carboxamide group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-hydroxy-2-phenylindene: Lacks the carboxamide group, resulting in different chemical reactivity and biological activity.
3-phenyl-1H-indene-2-carboxamide: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and overall properties.
1-hydroxy-3-phenylindene: Lacks the carboxamide group, influencing its chemical and biological interactions.
Uniqueness: rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide is unique due to the presence of all three functional groups (hydroxy, phenyl, and carboxamide) on the indene backbone
Properties
CAS No. |
2613299-39-9 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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